![molecular formula C16H18ClN3OS B2615292 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine CAS No. 477866-84-5](/img/structure/B2615292.png)

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

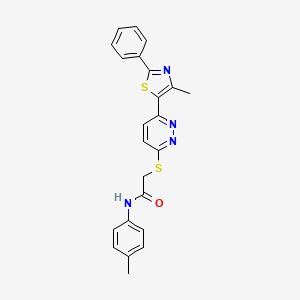

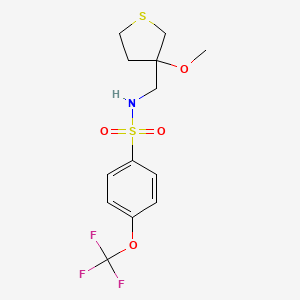

The compound “4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine” is a chemical compound with the molecular formula C16H18ClN3OS . It is related to other compounds such as “6-{[(4-chlorophenyl)sulfanyl]methyl}-N-[(3-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine” and “4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine” which have similar structures .

Molecular Structure Analysis

The molecular structure of “4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine” involves a pyrimidine ring attached to a morpholine ring via a sulfanyl group. The pyrimidine ring also has a methyl group attached to it .Physical And Chemical Properties Analysis

The compound “4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine” has a molecular weight of 335.85. Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be predicted using computational methods .Aplicaciones Científicas De Investigación

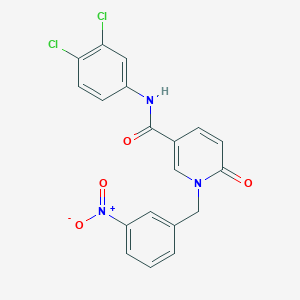

Antiviral Research

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine has shown potential in antiviral research. Compounds with similar structures have been investigated for their ability to inhibit viral replication. For instance, derivatives of pyrimidine have been studied for their efficacy against viruses like HIV and influenza . The presence of the chlorophenyl group may enhance the compound’s ability to interfere with viral enzymes or proteins, making it a promising candidate for further antiviral drug development.

Anticancer Activity

This compound is also of interest in cancer research. Pyrimidine derivatives are known for their anticancer properties, often acting as inhibitors of specific enzymes involved in cancer cell proliferation . The morpholine ring can improve the solubility and bioavailability of the compound, potentially enhancing its effectiveness as an anticancer agent. Research into similar compounds has shown promising results in inhibiting the growth of various cancer cell lines.

Antibacterial Applications

The antibacterial potential of 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine is another area of interest. Compounds containing the pyrimidine nucleus have been reported to exhibit significant antibacterial activity. The chlorophenyl group may contribute to the disruption of bacterial cell walls or interfere with essential bacterial enzymes, making this compound a candidate for developing new antibacterial agents.

Antifungal Research

In addition to antibacterial properties, this compound may also possess antifungal activity. Pyrimidine derivatives have been explored for their ability to inhibit fungal growth . The structural features of 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine could be optimized to target specific fungal pathogens, offering a new avenue for antifungal drug development.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another significant area of research. Pyrimidine derivatives have been studied for their ability to reduce inflammation by inhibiting specific pathways involved in the inflammatory response. The presence of the chlorophenyl group may enhance the compound’s ability to modulate these pathways, providing a basis for developing new anti-inflammatory drugs.

These applications highlight the diverse potential of 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine in various fields of scientific research. Each application offers a unique perspective on how this compound can contribute to advancements in medicine and pharmacology.

Antiviral Research Anticancer Activity Antibacterial Applications Antifungal Research : Neuroprotective Effects : Anti-inflammatory Applications

Propiedades

IUPAC Name |

4-[6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-12-18-14(11-22-15-4-2-13(17)3-5-15)10-16(19-12)20-6-8-21-9-7-20/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAQJMYGQODMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2615210.png)

![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)

![N1-(2,2-dimethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2615218.png)

![6-ethyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2615219.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)

![phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2615232.png)